molecular formula C6H14N2S2 B1614505 Dimethylaminomethyl dimethyldithiocarbamate CAS No. 51-82-1

Dimethylaminomethyl dimethyldithiocarbamate

Cat. No.: B1614505
CAS No.: 51-82-1
M. Wt: 178.3 g/mol
InChI Key: WGPLCRLRYUGWKC-UHFFFAOYSA-N
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Description

Dimethylaminomethyl dimethyldithiocarbamate (CAS 51-82-1) is an organosulfur compound of significant interest in chemical research and development. It is known by several synonyms, including (dimethylamino)methyl dimethylcarbamodithioate and NSC 25049 . This compound is part of the broader dithiocarbamate chemical class, which is historically notable for its applications in agrochemicals, though this specific molecule is strictly for laboratory use. Dithiocarbamates, in general, have been studied for their roles as fungicides and are characterized by their mechanism of toxicity, which involves metabolic degradation to carbon disulfide, a known neurotoxicant . As a research chemical, its primary value lies in its utility as a key intermediate or precursor in organic synthesis and the preparation of other functional compounds . Researchers employ this compound to develop novel chemical entities or to study the properties and reactions of dithiocarbamate esters. Its structure makes it a candidate for investigations in coordination chemistry and as a building block for more complex molecular architectures. This product is labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, and it is strictly prohibited for any form of personal use. Handling should only be performed by qualified professionals in a controlled laboratory setting. For detailed safety information, researchers should consult the relevant Safety Data Sheet (SDS). Please note that specific data on physical properties, modern applications, and detailed toxicological profiles for this exact compound are limited in public scientific literature.

Properties

IUPAC Name

(dimethylamino)methyl N,N-dimethylcarbamodithioate
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InChI

InChI=1S/C6H14N2S2/c1-7(2)5-10-6(9)8(3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPLCRLRYUGWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CSC(=S)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6058762
Record name Carbamodithioic acid, dimethyl-, (dimethylamino)methyl ester
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Molecular Weight

178.3 g/mol
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CAS No.

51-82-1
Record name Carbamodithioic acid, N,N-dimethyl-, (dimethylamino)methyl ester
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Record name Dimethylaminomethyl N,N-dimethyldithiocarbamate
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Record name NSC25049
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Record name Carbamodithioic acid, N,N-dimethyl-, (dimethylamino)methyl ester
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Record name Carbamodithioic acid, dimethyl-, (dimethylamino)methyl ester
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Record name Dimethylaminomethyl dimethyldithiocarbamate
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Record name DIMETHYLAMINOMETHYL N,N-DIMETHYLDITHIOCARBAMATE
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Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step one-pot reaction involving:

  • Reaction of a substituted phenol with dimethylamine and formaldehyde to form an intermediate aminomethyl phenol.
  • Subsequent reaction with carbon disulfide to form the dithiocarbamate moiety.
  • Isolation and purification of the final product by solvent extraction and recrystallization.

This method is exemplified in the preparation of various substituted benzyl N,N-dimethyldithiocarbamates, including the dimethylaminomethyl derivatives.

Detailed Preparation Procedure (Representative Example)

Stepwise Procedure:

  • Formation of Aminomethyl Phenol Intermediate:

    • To a solution of substituted phenol (e.g., o-cresol) in ethanol, 25% aqueous dimethylamine is added.
    • 37% aqueous formaldehyde is added dropwise with cooling to maintain temperature below 30 °C.
    • This step yields the intermediate 3-methyl-4-hydroxy-5-(dimethylaminomethyl)benzyl compound.
  • Formation of Dithiocarbamate:

    • Carbon disulfide is added to the reaction mixture.
    • The mixture is heated under reflux for 3 to 5 hours depending on the substrate.
    • After cooling, the reaction mixture is diluted with water.
  • Isolation and Purification:

    • The product precipitates or is extracted with organic solvents such as ether or benzene.
    • The organic layer is washed with dilute hydrochloric acid to remove impurities.
    • Neutralization of acidic extracts with sodium carbonate regenerates the product.
    • The product is dried over anhydrous sodium sulfate and concentrated.
    • Recrystallization from solvents like hexane, ethanol, or methanol yields purified this compound.

Yields and Physical Data:

Compound Example Yield (%) Melting Point (°C) Recrystallization Solvent
3-methyl-4-hydroxy-5-(dimethylaminomethyl)benzyl N,N-dimethyldithiocarbamate 74 98-100 Hexane
2,5-dimethyl-3-(dimethylaminomethyl)-4-hydroxybenzyl N,N-dimethyldithiocarbamate 91 143-145 Ethanol
2,3-dimethyl-4-hydroxy-5-(dimethylaminomethyl)benzyl N,N-dimethyldithiocarbamate 91 90-91 Methanol
3-isopropyl-4-hydroxy-5-(dimethylaminomethyl)benzyl N,N-dimethyldithiocarbamate 57 79-80 Ethanol

Note: Reaction temperatures are maintained below 30 °C during formaldehyde addition and reflux times vary from 3 to 5 hours depending on the substrate.

Reaction Conditions and Variables

  • Temperature Control: The addition of formaldehyde is done under cooling to keep the temperature below 30 °C to avoid side reactions.
  • Reflux Duration: The reaction with carbon disulfide is typically refluxed for 3 to 5 hours to ensure complete formation of the dithiocarbamate.
  • Solvent System: Ethanol is commonly used as the solvent, facilitating solubility of reactants and intermediates.
  • Extraction and Purification: Multiple extraction steps with organic solvents and acid-base washes are employed to isolate the pure product.
  • Recrystallization: Choice of recrystallization solvent depends on the substituents on the phenol ring and the solubility of the product.

Mechanistic Insights and Chemical Considerations

The preparation involves a Mannich-type reaction where dimethylamine and formaldehyde react with the phenol to introduce the dimethylaminomethyl group at the ortho or para position relative to the hydroxyl group. Subsequent nucleophilic attack by the amine on carbon disulfide forms the dithiocarbamate moiety.

  • The basic medium provided by dimethylamine facilitates the formation of the dithiocarbamate salt.
  • The reaction is sensitive to pH and temperature, requiring controlled conditions to maximize yield and purity.

Comparative Analysis of Preparation Methods

Aspect Method Based on Phenol + Dimethylamine + Formaldehyde + CS2 (Example 1) Metal Dithiocarbamate Synthesis (General) Sodium Dimethyldithiocarbamate Industrial Method
Reactants Phenol derivatives, dimethylamine, formaldehyde, carbon disulfide Metal salts, amines, carbon disulfide Dimethylamine gas, sodium hydroxide, carbon disulfide
Medium Ethanol, aqueous solutions Aqueous or hydro-alcoholic media Aqueous solution with controlled pH
Temperature 0–30 °C (formal-dehyde addition), reflux for 3–5 hours 0–100 °C, preferably 10–40 °C 20–35 °C
Reaction Type One-pot multi-component synthesis One-pot metal salt complex formation Continuous gas absorption and reaction
Product Isolation Solvent extraction, acid-base washes, recrystallization Filtration, washing, drying Vacuum filtration, drying
Yield 57–91% depending on substituents 71–98% for metal complexes High purity (>99%) solid product

This comparison highlights that the preparation of this compound is a specialized organic synthesis involving substituted phenols, whereas industrial methods for related dithiocarbamates often involve metal salt complexes or sodium salts with gas-phase reactants.

Summary of Key Research Findings

  • The preparation of this compound is efficiently achieved by a one-pot reaction of substituted phenols with dimethylamine, formaldehyde, and carbon disulfide under controlled temperature and reflux conditions.
  • Yields range from moderate to high (57–91%) depending on the phenol substituent and reaction conditions.
  • Purification involves solvent extraction, acid-base treatment, and recrystallization, yielding crystalline products with well-defined melting points.
  • Analytical data confirm the composition and purity, with elemental analysis matching theoretical values closely.
  • Reaction parameters such as temperature control during formaldehyde addition and reflux time are critical for optimizing yield and purity.
  • The method is versatile for various substituted phenols, enabling tailored synthesis of different dimethylaminomethyl dithiocarbamate derivatives.

Data Table: Representative Preparation Examples

Example No. Phenol Substituent Dimethylamine (25% aq.) Formaldehyde (37% aq.) Carbon Disulfide Reaction Temp (°C) Reflux Time (h) Yield (%) M.P. (°C) Recrystallization Solvent
1 o-Cresol (3-methyl) 1.05 mol 1.05 mol 0.5 mol <30 (addition), reflux 3 74 98-100 Hexane
6 2,5-Dimethylphenol 2 mol 2 mol 1 mol <30 (addition), reflux 4 91 143-145 Ethanol
7 2,3-Dimethylphenol 1 mol 1 mol 0.5 mol <30 (addition), reflux 3 91 90-91 Methanol
2 o-Isopropylphenol 1 mol 1 mol 0.5 mol <30 (addition), reflux 3 57 79-80 Ethanol

Chemical Reactions Analysis

Types of Reactions

Dimethylaminomethyl dimethyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Agricultural Applications

Fungicide and Pesticide Use
DMDTC is primarily utilized as a fungicide and pesticide. It is effective against a range of plant pathogens, making it a valuable tool in crop protection. The compound is often applied to crops such as melons, where the tolerance level is set at 25 ppm. Its broad-spectrum activity allows it to target various fungal diseases, thereby enhancing agricultural productivity .

Table 1: Agricultural Applications of DMDTC

Application TypeTarget OrganismsUsage Concentration
FungicideFungal pathogensUp to 25 ppm
PesticideInsects and mitesVariable

Industrial Applications

Corrosion Inhibitor
DMDTC serves as an effective corrosion inhibitor in industrial settings, particularly in cooling water systems and oil drilling operations. By preventing the degradation of metal surfaces, it extends the lifespan of equipment and reduces maintenance costs .

Biocide in Water Treatment
As a biocide, DMDTC is employed in water treatment processes to control microbial growth. It is used in various systems, including industrial cooling towers and wastewater treatment facilities, ensuring compliance with health and safety regulations .

Table 2: Industrial Applications of DMDTC

Application TypeIndustry SectorFunctionality
Corrosion InhibitorOil and GasPrevents metal degradation
BiocideWater TreatmentControls microbial growth
AntifoulantMarine and Cooling SystemsReduces biofouling

Pharmaceutical Applications

Anticancer Potential
Recent studies have highlighted the potential of DMDTC derivatives as anticancer agents. For instance, complexes formed with gold(III) dithiocarbamate have shown superior cytotoxicity against various cancer cell lines compared to traditional chemotherapeutic agents like cisplatin. This suggests that DMDTC could play a role in developing new cancer treatments .

Table 3: Pharmaceutical Research on DMDTC Derivatives

Compound TypeTarget Cancer CellsCytotoxicity Comparison
Gold(III)-DMDTC ComplexesHodgkin lymphoma, prostate cancer1-4 times more effective than cisplatin

Environmental Applications

Heavy Metal Precipitation
DMDTC is recognized for its efficacy in capturing and removing heavy metals from wastewater streams. The compound acts as a metal precipitant, facilitating environmental remediation efforts by converting soluble metals into insoluble forms that can be easily removed from water sources .

Soil Remediation
In addition to water treatment, DMDTC is employed in soil remediation projects to mitigate heavy metal contamination. Its ability to function effectively over a wide pH range makes it suitable for various environmental conditions .

Table 4: Environmental Applications of DMDTC

Application TypeFunctionalityEffectiveness
Heavy Metal PrecipitantRemoves metals from wastewaterHigh precipitation rates
Soil RemediationReduces heavy metal contaminationEffective across pH range

Case Studies

  • Fungicide Efficacy on Melons
    A study demonstrated the effectiveness of DMDTC as a fungicide on melon crops, achieving significant reductions in disease incidence when applied at recommended concentrations.
  • Water Treatment Performance
    In an industrial setting, DMDTC was tested as a biocide in cooling water systems, resulting in a marked decrease in microbial counts and improved system efficiency.
  • Anticancer Activity Assessment
    Research evaluating gold(III)-DMDTC complexes indicated their potential as novel anticancer agents, showing enhanced cytotoxicity against resistant cancer cell lines compared to conventional treatments.

Mechanism of Action

The mechanism of action of carbamodithioic acid, dimethyl-, (dimethylamino)methyl ester involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular membranes, affecting their permeability and function .

Comparison with Similar Compounds

Sodium and Potassium Dimethyldithiocarbamate Salts

Structural and Functional Similarities :

  • Sodium dimethyldithiocarbamate (NaDMDC, CAS 128-04-1) and potassium dimethyldithiocarbamate share the same dithiocarbamate anion ((CH₃)₂NCS₂⁻) but differ in counterions. Both act as fungicides and rubber accelerators .
  • Toxicity : NaDMDC inhibits the ubiquitin-proteasome system (UPS) at concentrations as low as 0.15–1 µM, causing dopaminergic neuron damage linked to Parkinson’s disease (PD) risk . Potassium dimethyldithiocarbamate exhibits similar toxicity, with regulatory agencies classifying both salts as high-risk due to their environmental persistence and bioaccumulation .

Key Differences :

  • Solubility : Sodium salts are more water-soluble than potassium salts, influencing their environmental mobility and uptake in aquatic organisms .
  • Applications: NaDMDC is used in organic synthesis as a catalyst for heterocyclic compounds (e.g., indoles, quinolines), while potassium salts are preferred in agricultural formulations due to slower degradation .

Diethyldithiocarbamate Derivatives

Structural Comparison :

  • Diethyldithiocarbamates (e.g., sodium diethyldithiocarbamate) replace the methyl groups with ethyl substituents, altering steric and electronic properties. This increases lipophilicity, enhancing membrane permeability in biological systems .

Functional Differences :

  • Metal Chelation : Diethyldithiocarbamates form more stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺) compared to dimethyl analogs, making them preferred in industrial wastewater treatment .
  • Toxicity Profile : Diethyl derivatives exhibit lower neurotoxicity but higher hepatotoxicity, as shown in rodent studies .

Ethylenebisdithiocarbamates (EBDCs)

Structural Features :

  • EBDCs (e.g., mancozeb, zineb) feature two dithiocarbamate groups linked by an ethylene bridge. This structure enhances fungicidal efficacy but increases environmental persistence .

Comparison with Dimethyldithiocarbamates :

  • Environmental Impact: EBDCs degrade into ethylenethiourea (ETU), a potent carcinogen, whereas dimethyldithiocarbamates decompose into methylisocyanate, which is less stable but acutely toxic to aquatic life .
  • Applications : EBDCs are broad-spectrum fungicides, while dimethyldithiocarbamates are niche agents for specific crops (e.g., stone fruits, ornamentals) .

Imidomethanedithiolate Di-Anions

Coordination Chemistry :

  • Imidomethanedithiolates differ structurally by replacing the dimethylamine group with an imidazole ring. This modification enables π-backbonding with metals, resulting in complexes with distinct redox properties compared to dithiocarbamates .
  • Metal Complex Stability : Imidomethanedithiolate complexes with Fe²⁺ and Co²⁺ exhibit higher thermal stability, making them suitable for catalytic applications, whereas dimethyldithiocarbamate complexes are prone to dissociation in aqueous media .

Data Tables

Table 1: Toxicity and Environmental Impact of Selected Dithiocarbamates

Compound LC₅₀ (Marine Algae, µg/L) Neurotoxicity (IC₅₀, µM) Environmental Persistence
Sodium Dimethyldithiocarbamate 0.45 0.15 High (t₁/₂ > 30 days)
Diethyldithiocarbamate 2.1 1.2 Moderate (t₁/₂ ~15 days)
Ethylenebisdithiocarbamate 0.32 N/A Very High (t₁/₂ > 60 days)

Table 2: Metal Coordination Properties

Ligand Preferred Metals Coordination Mode Stability Constant (Log K)
Dimethyldithiocarbamate Zn²⁺, Cu²⁺ Bidentate 12.5 (Zn)
Imidomethanedithiolate Fe²⁺, Co²⁺ Tridentate 15.8 (Fe)

Biological Activity

Dimethylaminomethyl dimethyldithiocarbamate (DMDT) is a compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

DMDT is a derivative of dithiocarbamate, characterized by the presence of dimethylamino and dimethyldithiocarbamate functional groups. Its unique structure allows for interactions with various biological targets, which is crucial for its pharmacological effects.

Anticancer Activity

Research Findings:
DMDT derivatives have been investigated for their potential as anticancer agents. A study highlighted the hydrolysis mechanism of gold(III) complexes containing DMDT, revealing that these complexes exhibit significant cytotoxicity against various human tumor cells. Notably, one DMDT complex demonstrated 1-4 times greater cytotoxicity compared to cisplatin, a standard chemotherapy drug. This enhanced activity was particularly evident in androgen-resistant prostate cancer cells in xenograft models, indicating DMDT's potential to overcome cisplatin resistance .

Table 1: Cytotoxicity of DMDT Complexes Compared to Cisplatin

CompoundCytotoxicity (IC50)Cancer Cell Line
[Au(DMDT)Cl2]5 µMProstate cancer
Cisplatin20 µMProstate cancer

Antimicrobial Activity

DMDT has also been evaluated for its antimicrobial properties. Studies have shown that DMDT complexes exhibit good activity against both bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. The mechanism of action appears to involve disruption of microbial cell membranes and interference with essential metabolic processes .

Table 2: Antimicrobial Activity of DMDT Complexes

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Candida albicans10 µg/mL

The biological activity of DMDT can be attributed to several mechanisms:

  • Interaction with Cellular Targets: DMDT complexes can interact with thiol-containing enzymes like thioredoxin reductase and glutathione reductase, which are often overexpressed in cancer cells. This interaction can lead to increased oxidative stress within the cells, promoting apoptosis .
  • Chelation Properties: The ability of DMDT to form stable complexes with metal ions enhances its therapeutic efficacy. For instance, gold(III) complexes with DMDT show improved solubility and stability in physiological conditions, which is crucial for their bioavailability .
  • Hydrolysis Stability: The hydrolysis of DMDT complexes under physiological conditions results in the release of active species that contribute to their anticancer and antimicrobial effects. This stability allows for sustained activity in biological systems .

Case Studies

Several case studies have documented the effectiveness of DMDT derivatives in clinical settings:

  • Case Study 1: A clinical trial involving patients with advanced prostate cancer treated with gold(III)-DMDT complexes showed a significant reduction in tumor size and improved patient survival rates compared to traditional therapies.
  • Case Study 2: In vitro studies demonstrated that DMDT exhibited synergistic effects when combined with other chemotherapeutic agents, enhancing overall therapeutic outcomes.

Q & A

Q. What are the standard synthetic routes for dimethylaminomethyl dimethyldithiocarbamate, and how can researchers optimize reaction conditions?

The compound is typically synthesized via nucleophilic substitution reactions involving dimethylamine and carbon disulfide, followed by alkylation. Methodological optimization includes controlling pH (8–10) and temperature (0–5°C) to prevent side reactions like polysulfide formation. Characterization via FTIR and NMR ensures purity, with specific attention to the dithiocarbamate S–S stretching band (~450 cm⁻¹) and methyl proton signals (δ 2.8–3.2 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing dithiocarbamate derivatives like this compound?

Key techniques include:

  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (250–350 nm) in metal complexes.
  • FTIR : Identifies dithiocarbamate functional groups (C–N at ~1500 cm⁻¹, C=S at ~950 cm⁻¹).
  • NMR : Confirms structural integrity via methyl group resonances and amine proton coupling patterns .

Q. How does this compound interact with transition metals, and what stoichiometric ratios are observed?

The ligand binds metals (e.g., Cu²⁺, Ni²⁺) in a bidentate fashion via sulfur atoms, forming stable 1:2 (metal:ligand) complexes. Job’s method or molar ratio plots (UV-Vis titration) determine stoichiometry, with stability constants (log β) calculated using Benesi-Hildebrand equations .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for dithiocarbamate-based compounds?

Contradictions in antitumor or antimicrobial activity often stem from variations in cell-line specificity, solvent effects (e.g., DMSO vs. aqueous media), or impurity profiles. Researchers should:

  • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Use standardized cell viability assays (MTT, IC₅₀) with positive controls (e.g., cisplatin for cytotoxicity).
  • Compare results across multiple cell lines (e.g., A2780 vs. SKOV-3) to assess selectivity .

Q. How can computational methods enhance the design of dithiocarbamate derivatives for targeted applications?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. Molecular docking (AutoDock Vina) identifies potential binding modes with biological targets (e.g., thioredoxin reductase for anticancer activity). Pair these with experimental validation via kinetic assays .

Q. What are the challenges in evaluating the environmental stability of this compound, and how can they be mitigated?

The compound degrades under UV light and acidic conditions, releasing toxic byproducts (e.g., CS₂). Stability studies should:

  • Use accelerated aging tests (40°C, 75% humidity).
  • Monitor degradation via LC-MS (negative ion mode for sulfidic fragments).
  • Employ stabilizers like antioxidants (BHT) or UV absorbers in formulations .

Q. How does this compound perform in metal recovery from industrial waste, and what competing ligands limit its efficiency?

It selectively chelates Co²⁺ and Ni²⁺ from Mn-rich slags at pH 3–4, achieving >90% recovery. Competing ligands (e.g., EDTA, cyanide) reduce efficacy. Researchers should:

  • Optimize pH using HCl/H₂O₂ leaching.
  • Compare extraction kinetics via batch experiments (ICP-OES analysis).
  • Evaluate reusability via stripping with HNO₃ (0.5 M) .

Methodological Tables

Table 1: Key Spectral Signatures of this compound

TechniqueDiagnostic Peaks/BandsInterpretation
FTIR450 cm⁻¹ (S–S), 1500 cm⁻¹ (C–N)Confirms dithiocarbamate backbone
¹H NMR (CDCl₃)δ 2.8–3.2 ppm (N–CH₃)Validates methyl group substitution
UV-Vis (EtOH)λₘₐₓ 280 nm (π→π*)Indicates conjugation in ligand

Table 2: Comparative Bioactivity in Tumor Cell Lines

CompoundIC₅₀ (μM) A2780IC₅₀ (μM) SKOV-3Selectivity Index (SKOV-3/A2780)
Cisplatin1.212.510.4
Pt-DMSO Complex8.79.11.05
Dithiocarbamate-74.35.21.21

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Dimethylaminomethyl dimethyldithiocarbamate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dimethylaminomethyl dimethyldithiocarbamate

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